![molecular formula C12H18N2 B2667378 [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine CAS No. 778545-78-1](/img/structure/B2667378.png)
[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine” is a compound that belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . For example, the resolution of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one was accomplished by recrystallization from CH2Cl2/hexane of the diastereomeric salts obtained upon reaction with dibenzoyl-D-tartaric acid in refluxing ethanol .Molecular Structure Analysis
The molecular structure of “[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine” is characterized by a five-membered pyrrolidine ring linked to a benzene ring . The InChI Code for this compound is 1S/C12H18N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h4-7,12H,2-3,8-9,13H2,1H3 .Physical And Chemical Properties Analysis
“[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine” has a molecular weight of 190.29 . It is a liquid at room temperature and should be stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
New palladium and platinum complexes using Schiff base ligands, including a variant of the compound, demonstrated strong anticancer activity. These complexes showed selective toxicity towards cancerous cell lines, suggesting their potential in cancer treatment (Mbugua et al., 2020).
Catalytic Applications
Unsymmetrical pincer palladacycles, derived from similar compounds, exhibited significant catalytic activity. This highlights their potential in chemical synthesis and industrial applications (Roffe et al., 2016).
Anticonvulsant Agents
Schiff bases of aminomethyl pyridine, related to the compound , showed promising results as anticonvulsant agents. They exhibited significant seizure protection, indicating their potential in developing new treatments for epilepsy (Pandey & Srivastava, 2011).
Serotonin Receptor Agonists
Derivatives of the compound demonstrated properties as serotonin 5-HT1A receptor-biased agonists with potential antidepressant activity. This suggests their application in mental health treatments (Sniecikowska et al., 2019).
Photocytotoxicity in Cancer Therapy
Iron(III) complexes involving variants of the compound showed significant photocytotoxic properties, making them potential candidates for targeted cancer therapy using light-activated compounds (Basu et al., 2014).
Cellular Uptake and Selectivity
Iron(III) complexes with pyridoxal Schiff bases, incorporating variants of the compound, showed enhanced cellular uptake with selectivity in cancer cells. This property could be crucial in designing more effective drug delivery systems (Basu et al., 2015).
Stabilizing Parallel Turn Conformations
A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, related to the compound, was found to stabilize parallel turn conformations in short peptide sequences. This has implications in the field of peptide chemistry and drug design (Bucci et al., 2018).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Zukünftige Richtungen
The future directions for “[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine” and similar compounds could involve further exploration of their potential as selective inhibitors of the dopamine and norepinephrine transporters . This could lead to the development of new medications for conditions such as cocaine abuse .
Eigenschaften
IUPAC Name |
[1-(4-methylphenyl)pyrrolidin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h4-7,12H,2-3,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBPBACTPMYTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

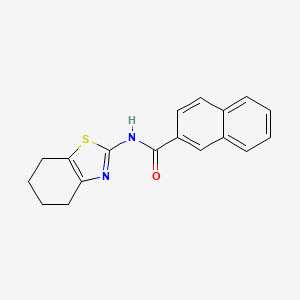
![Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2667297.png)
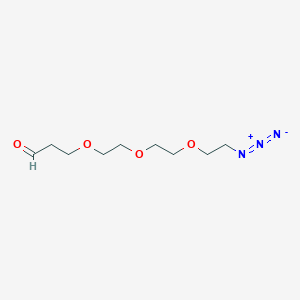
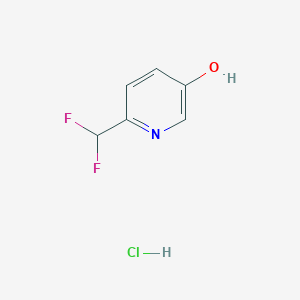
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine](/img/structure/B2667300.png)
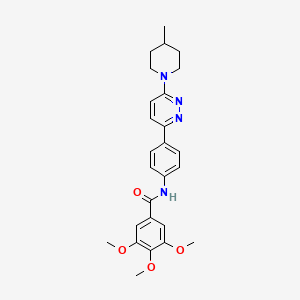
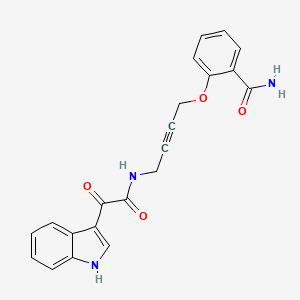
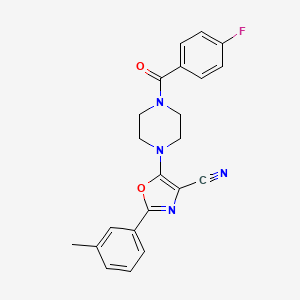
![2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide](/img/structure/B2667304.png)
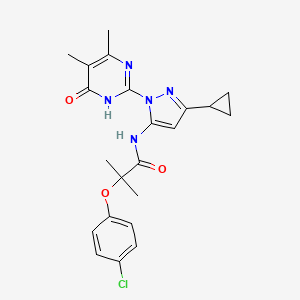
![2-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2667311.png)
![1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2667315.png)
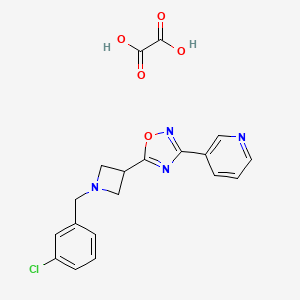
![Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate](/img/structure/B2667318.png)